1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene
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Overview
Description
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is an organic compound with the molecular formula C14H11Br3O. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and a 2-methylphenylmethoxy group is attached at the 2 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 2-[(2-methylphenyl)methoxy]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2-methoxybenzene: Similar structure but lacks the 2-methylphenyl group.
1,3,5-Tribromo-2-methylbenzene: Similar structure but lacks the methoxy group.
1,3,5-Tribromo-2-[(2-chlorophenyl)methoxy]benzene: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene is unique due to the presence of both the 2-methylphenyl and methoxy groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
844819-39-2 |
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Molecular Formula |
C14H11Br3O |
Molecular Weight |
434.95 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[(2-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H11Br3O/c1-9-4-2-3-5-10(9)8-18-14-12(16)6-11(15)7-13(14)17/h2-7H,8H2,1H3 |
InChI Key |
PDVKENZMLZIBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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